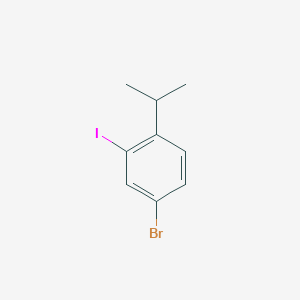

4-Bromo-2-iodo-1-isopropylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

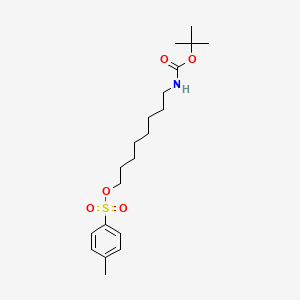

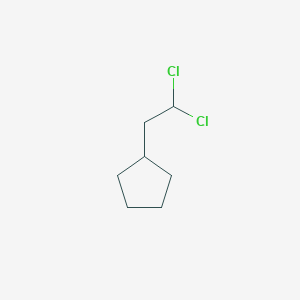

4-Bromo-2-iodo-1-isopropylbenzene is a chemical compound with the CAS Number: 1369864-81-2 . It has a molecular weight of 324.99 and its IUPAC name is this compound . The compound is liquid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrI/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical form of this compound is liquid . The predicted boiling point is 295.6±33.0 °C and the predicted density is 1.828±0.06 g/cm3 .Scientific Research Applications

4-Bromo-2-iodo-1-isopropylbenzene has a variety of applications in scientific research. It is used as a starting material in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and polymers. It has also been used in the synthesis of novel organometallic compounds, such as palladium-catalyzed cyclization reactions. In addition, this compound has been used as a reagent in the synthesis of various heterocyclic compounds, such as imidazoles and pyridines.

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-iodo-1-isopropylbenzene is the benzene ring . The benzene ring is a key structural component of many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

This compound interacts with its target through a process known as Electrophilic Aromatic Substitution (EAS) . This is a two-step mechanism:

- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The EAS reaction involving this compound affects the aromaticity of the benzene ring . This can have downstream effects on various biochemical pathways, particularly those involving aromatic compounds.

Pharmacokinetics

The compound’s molecular weight (32499) and physical form (liquid) suggest that it may have certain bioavailability characteristics .

Result of Action

The result of the EAS reaction is a substituted benzene ring . This can lead to the formation of new compounds with potentially different properties and activities.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Bromo-2-iodo-1-isopropylbenzene in laboratory experiments is its wide range of applications. It is a useful starting material for the synthesis of a wide variety of organic compounds, including pharmaceuticals, dyes, and polymers. Its unique structure and reactivity make it an attractive target for research into new and improved synthetic methods.

However, there are some limitations to using this compound in laboratory experiments. The reaction can be hazardous due to the use of organometallic reagents, and the reaction conditions must be carefully controlled to ensure safety. In addition, the reaction is relatively slow and can be difficult to scale up.

Future Directions

There are a number of potential future directions for 4-Bromo-2-iodo-1-isopropylbenzene research. One potential direction is the development of new and improved synthetic methods for the synthesis of this compound and its derivatives. Another potential direction is the development of new and improved applications for this compound, such as in the synthesis of novel organometallic compounds or in the synthesis of heterocyclic compounds. Finally, further research into the biochemical and physiological effects of this compound could help to identify potential therapeutic applications.

Synthesis Methods

The synthesis of 4-Bromo-2-iodo-1-isopropylbenzene is typically achieved through a three-step reaction sequence. The first step involves the reaction of 4-bromo-2-iodobenzene (4BIB) with isopropylmagnesium bromide to form the Grignard reagent this compound-2-ylmagnesium bromide (this compound-MgBr). This is followed by a reaction with a suitable electrophile, such as benzaldehyde, to form this compound. The final step is the hydrolysis of the Grignard reagent to yield this compound.

Safety and Hazards

properties

IUPAC Name |

4-bromo-2-iodo-1-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrI/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGAXDLWYMVDGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine](/img/structure/B6315262.png)

![N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine](/img/structure/B6315288.png)